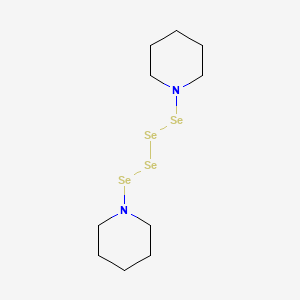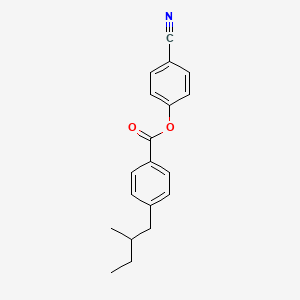
4-Cyanophenyl 4-(2-methylbutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(2-methylbutyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group and a benzoate ester linked to a 2-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(2-methylbutyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-cyanophenol and 4-(2-methylbutyl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(2-methylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted cyanophenyl derivatives.
Scientific Research Applications
4-Cyanophenyl 4-(2-methylbutyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(2-methylbutyl)benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Trifluoromethylphenyl benzoate
Uniqueness
4-Cyanophenyl 4-(2-methylbutyl)benzoate is unique due to the presence of the 2-methylbutyl chain, which can influence its physical and chemical properties. This structural feature can affect its solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
67951-46-6 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(2-methylbutyl)benzoate |
InChI |
InChI=1S/C19H19NO2/c1-3-14(2)12-15-4-8-17(9-5-15)19(21)22-18-10-6-16(13-20)7-11-18/h4-11,14H,3,12H2,1-2H3 |
InChI Key |
BFRBUVLKQOYVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
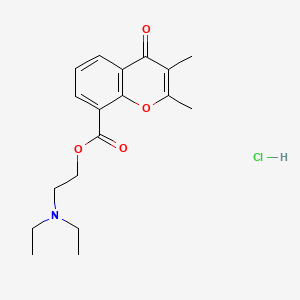
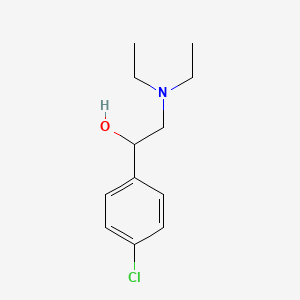
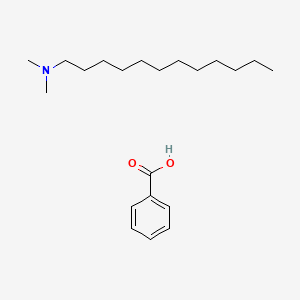
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
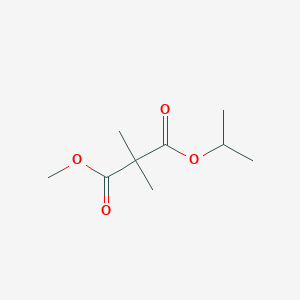
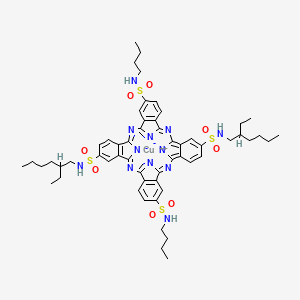
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

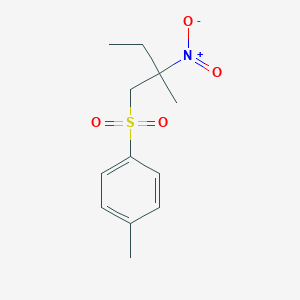


![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
